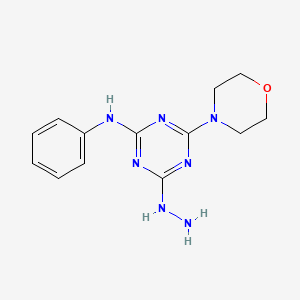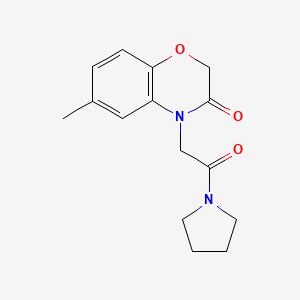![molecular formula C21H18N2O2 B5774105 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol](/img/structure/B5774105.png)
4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is also known as 4-HB and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-HB is not fully understood, but it is believed to be due to its antioxidant properties. 4-HB has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to cellular damage. It has also been shown to activate the Nrf2 pathway, which is a pathway involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
In addition to its antioxidant properties, 4-HB has been found to have a variety of other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been found to have anti-cancer properties and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-HB in lab experiments is its strong antioxidant properties, which can help protect cells from oxidative stress. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are many potential future directions for research on 4-HB. One area of research could be its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research could be its potential use in the treatment of cancer, either alone or in combination with other therapies. Additionally, more research is needed to fully understand the mechanism of action of 4-HB and its potential for use in various scientific research applications.
Conclusion:
In conclusion, 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol is a chemical compound that has been studied for its potential use in various scientific research applications. Its strong antioxidant properties and other biochemical and physiological effects make it a potential candidate for use in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and its potential for use in various scientific research applications.
Méthodes De Synthèse
The synthesis of 4-HB involves the reaction of 4-hydroxybenzaldehyde and 5-methyl-1H-benzimidazole in the presence of a base catalyst. This reaction results in the formation of 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol. This synthesis method has been optimized to produce high yields of 4-HB and is a reliable method for its production.
Applications De Recherche Scientifique
4-HB has been studied for its potential use in various scientific research applications. One of the main areas of research has been its potential as an antioxidant. Studies have shown that 4-HB has strong antioxidant properties and can protect cells from oxidative stress. This makes it a potential candidate for use in the treatment of various diseases that are associated with oxidative stress, such as cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-2-11-20-19(12-14)22-21(16-5-9-18(25)10-6-16)23(20)13-15-3-7-17(24)8-4-15/h2-12,24-25H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATLFJCPPUEUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)C3=CC=C(C=C3)O)CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5774024.png)

![methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5774038.png)


![2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5774067.png)
![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate](/img/structure/B5774074.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5774082.png)


![N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5774099.png)

![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5774124.png)

